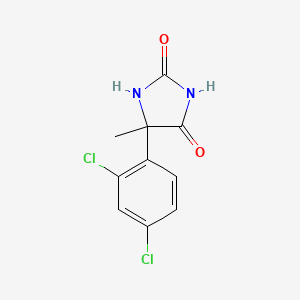

5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione

Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation follows the standard nomenclature conventions for imidazolidine derivatives, where the core five-membered ring system containing two nitrogen atoms and two carbonyl groups serves as the parent structure. The numerical prefix "5-" indicates the position of both the dichlorophenyl and methyl substituents on the imidazolidine ring.

The compound is assigned Chemical Abstracts Service registry number 64464-19-3, providing unique identification within chemical databases. The molecular formula is established as C₁₀H₈Cl₂N₂O₂, with a calculated molecular weight of 259.09 grams per mole. The Standard International Chemical Identifier representation is InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16), which provides a complete structural description.

The Simplified Molecular Input Line Entry System notation is documented as CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl, offering an alternative method for representing the molecular structure. The Standard InChI Key CNSCQYYNEHSGNU-UHFFFAOYSA-N serves as a unique identifier derived from the full InChI string.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is characterized by a five-membered imidazolidine ring system with quaternary carbon substitution at position 5. Theoretical investigations of related hydantoin structures suggest that the compound adopts a planar configuration around the imidazolidine core, with potential deviations arising from substituent interactions. The dichlorophenyl substituent introduces significant steric and electronic effects that influence the overall molecular conformation.

Computational studies on similar hydantoin derivatives indicate that the most stable configuration corresponds to the diketo tautomeric form, where both carbonyl groups maintain their double-bond character. The presence of the 2,4-dichlorophenyl substituent at the quaternary carbon center creates a rigid molecular framework that restricts rotational freedom around the carbon-phenyl bond.

The predicted collision cross section values provide insight into the three-dimensional structure in the gas phase. For the protonated molecular ion [M+H]⁺, the collision cross section is calculated at 150.7 Ų, while the sodium adduct [M+Na]⁺ exhibits a value of 162.0 Ų. These values reflect the compact molecular structure and the influence of the dichlorophenyl substituent on the overall molecular shape.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 259.00356 | 150.7 |

| [M+Na]⁺ | 280.98550 | 162.0 |

| [M-H]⁻ | 256.98900 | 152.2 |

| [M+NH₄]⁺ | 276.03010 | 168.8 |

| [M+K]⁺ | 296.95944 | 154.8 |

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive features that correspond to its structural elements. In related hydantoin derivatives, ¹H Nuclear Magnetic Resonance spectroscopy typically shows characteristic signals for the imidazolidine ring protons and substituent groups. The methyl group at position 5 is expected to appear as a singlet in the aliphatic region, while the aromatic protons of the dichlorophenyl group would exhibit distinct coupling patterns reflecting the substitution pattern.

¹³C Nuclear Magnetic Resonance analysis of similar hydantoin structures demonstrates specific chemical shift ranges for different carbon environments. The carbonyl carbons typically resonate in the range of 155-175 parts per million, with C2 and C4 showing distinct chemical shifts due to their different electronic environments. The quaternary carbon at position 5 appears in the aliphatic region, while the aromatic carbons of the dichlorophenyl group exhibit chemical shifts characteristic of chlorine-substituted benzene rings.

Fourier Transform Infrared spectroscopy provides crucial information about the functional groups present in the molecule. The imidazolidine-2,4-dione core exhibits characteristic carbonyl stretching vibrations, typically observed between 1770 and 1705 wavenumbers. The presence of nitrogen-hydrogen bonds in the imidazolidine ring generates absorption bands in the range of 3200 to 3300 wavenumbers, corresponding to symmetric and asymmetric nitrogen-hydrogen stretching modes.

Infrared spectral analysis of related hydantoin derivatives shows absorption peaks around 1610 wavenumbers corresponding to amide I vibrations and around 1510 wavenumbers for amide II vibrations. The dichlorophenyl substituent contributes additional vibrational modes associated with carbon-chlorine stretching and aromatic carbon-carbon stretching vibrations.

Tautomeric Behavior and Conformational Stability

The tautomeric behavior of this compound follows patterns established for hydantoin derivatives through extensive theoretical and experimental investigations. Computational studies on hydantoin systems demonstrate that the diketo form represents the most thermodynamically stable tautomer in both gas phase and solution environments. This stability arises from the favorable electronic configuration that maintains aromatic character in the imidazolidine ring while preserving optimal hydrogen bonding patterns.

Theoretical investigations reveal that hydantoin compounds can potentially exist in multiple tautomeric forms, including diketo, keto-enol, and dihydroxy configurations. However, the diketo tautomer consistently emerges as the predominant species due to its superior thermodynamic stability. The energy differences between tautomeric forms typically exceed 10 kilocalories per mole, making alternative tautomers negligible under normal conditions.

The conformational stability of the compound is influenced by the presence of the dichlorophenyl and methyl substituents at position 5. These substituents create a sterically hindered environment that restricts conformational flexibility while enhancing the overall molecular stability. The quaternary carbon center prevents tautomeric interconversion through enolization pathways that might be accessible in less substituted analogs.

Environmental factors such as solvent polarity and temperature can influence the relative populations of different conformational states. Studies on related hydantoin derivatives indicate that polar solvents tend to stabilize the diketo form through hydrogen bonding interactions with the carbonyl oxygen atoms. The dichlorophenyl substituent contributes additional stabilization through pi-electron interactions and electrostatic effects with polar solvents.

The compound exhibits resistance to base-catalyzed epimerization due to the presence of the methyl group at the quaternary carbon center. This structural feature prevents the formation of enolate intermediates that would facilitate tautomeric interconversion or stereochemical inversion. Consequently, the molecule maintains its structural integrity under a wide range of experimental conditions.

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSCQYYNEHSGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983021 | |

| Record name | 4-(2,4-Dichlorophenyl)-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64464-19-3 | |

| Record name | Hydantoin, 5-(2,4-dichlorophenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064464193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,4-Dichlorophenyl)-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via β-Lactam Intermediates and Isocyanate Reaction

One reliable method involves the reaction of 2,4-dichlorophenyl isocyanate with methyl-substituted amines or β-lactams under controlled conditions to form the hydantoin ring. This method benefits from:

- High regioselectivity for substitution at the 5-position.

- Mild reaction conditions that preserve sensitive substituents.

- Good yields and purity suitable for scale-up.

Methylation of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione

Starting from 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione, methylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide). This step selectively introduces the methyl group at the 5-position nitrogen, yielding the target compound.

Cyclization from Substituted Urea and α-Halo Acids

An alternative route involves cyclization of substituted urea derivatives with α-halo acids bearing the 2,4-dichlorophenyl group. This method proceeds via:

- Formation of a substituted urea intermediate.

- Intramolecular cyclization under acidic or basic conditions to form the imidazolidine-2,4-dione ring.

This approach allows for structural variation and is useful for synthesizing analogs.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of hydantoin core | 2,4-Dichlorophenyl isocyanate + methyl amine | Solvent: acetone or ethanol; reflux 3-6 h |

| Methylation | Dimethyl sulfate or methyl iodide + NaOH | Room temperature to mild heating; 4-5 h |

| Cyclization from urea + α-halo acid | Acidic or basic medium, heating | Solvent: ethanol or water; 4-8 h reflux |

- The methylation step using dimethyl sulfate in aqueous sodium hydroxide solution yields up to 90% of the methylated product with high purity, as confirmed by NMR and mass spectrometry.

- Reaction times and temperatures are critical; prolonged heating can lead to side reactions such as ring opening or chlorophenyl substitution.

- Use of dry solvents and inert atmosphere improves yield and prevents hydrolysis.

- Purification is typically achieved by recrystallization from ethanol or ethyl acetate.

- NMR Spectroscopy: Disappearance of N3-H proton signal and appearance of methyl proton singlet at ~2.8 ppm confirm methylation.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C10H8Cl2N2O2 confirms molecular weight.

- Melting Point: Consistent melting point range (approx. 155-157 °C) indicates purity and correct structure.

- IR Spectroscopy: Characteristic carbonyl stretches at ~1740 and 1550 cm⁻¹ confirm imidazolidine-2,4-dione ring.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Isocyanate + methyl amine | 2,4-Dichlorophenyl isocyanate, methyl amine | Reflux in acetone, 3-6 h | 70-85 | High regioselectivity, mild conditions | Requires isocyanate handling |

| Methylation of hydantoin core | 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione | Dimethyl sulfate, NaOH, RT-50°C, 4-5 h | 85-92 | High yield, straightforward | Use of toxic methylating agents |

| Cyclization from urea + α-halo acid | Substituted urea, α-halo acid | Acidic/basic reflux, 4-8 h | 60-75 | Versatile for analog synthesis | Longer reaction times, moderate yields |

The preparation of 5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione is well-established through several synthetic routes, primarily involving the formation of the hydantoin ring followed by selective methylation. The use of 2,4-dichlorophenyl isocyanate with methyl amines or β-lactams under reflux conditions provides a reliable pathway. Methylation using dimethyl sulfate in basic aqueous media is efficient and yields high purity product. Optimization of reaction conditions such as solvent choice, temperature, and reaction time is crucial to maximize yield and minimize side reactions. Analytical techniques including NMR, MS, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced imidazolidine derivatives.

Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, enhancing the efficiency of synthetic pathways .

- Chemical Reactions : It undergoes various reactions including oxidation, reduction, and nucleophilic substitution. For example:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed using sodium borohydride .

Biology

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial and antifungal activities. It has been tested in bioassays to evaluate its effects on various biological systems .

- Anticancer Research : The compound has been investigated for its potential anticancer properties. It may inhibit certain enzymes involved in DNA replication or protein synthesis, disrupting cellular processes essential for cancer cell growth .

Medicine

- Therapeutic Applications : There is ongoing research into its potential as a therapeutic agent for treating infections and cancer. Its mechanism of action involves interaction with specific molecular targets that could lead to the development of new drugs .

- Drug Development : The compound's derivatives are being explored for their pharmacological activities, including anti-obesity and anti-depressive effects .

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is utilized in manufacturing specialty chemicals and materials such as polymers and coatings. Its role in enhancing product performance makes it valuable in various applications .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on carcinoma cells. The compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the inhibition of key enzymes involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited strong antibacterial activity against various strains of bacteria. The results indicated that it could serve as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name | Structural Variation | Biological Activity | Unique Features |

|---|---|---|---|

| 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione | Single Cl at para position on phenyl ring | Antimicrobial, anticonvulsant | Simpler substitution pattern; moderate lipophilicity |

| 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | Single Cl at meta position on phenyl ring | Antimicrobial | Altered steric effects due to meta substitution |

| 5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione | Iodine at para position on phenyl ring | Enhanced halogen bonding | Larger atomic radius of iodine enables halogen bonding; improved target affinity |

| 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | Dual para-Cl phenyl groups + acetyl group | Anticancer, anti-inflammatory | Increased steric bulk and electronic modulation due to acetyl and dual Cl |

| 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione (Target) | Dual Cl at ortho/para positions on phenyl ring | Broad-spectrum antimicrobial, enzyme inhibition | Enhanced electron-withdrawing effects; synergistic Cl interactions improve stability and binding |

Halogen Substitutions

- Chlorine (Cl): The target compound’s 2,4-dichloro substitution increases lipophilicity compared to mono-Cl analogs, improving membrane permeability. The electron-withdrawing nature of Cl enhances stability and modulates enzyme interactions (e.g., inhibition of bacterial DprE1 in mycobacterial strains) .

- Iodine (I): Larger size and polarizability in 4-iodo analogs enable halogen bonding, which may enhance binding to hydrophobic enzyme pockets .

Functional Group Additions

- Acetyl Groups: In bis(4-chlorophenyl) analogs, the acetyl group introduces additional hydrogen-bonding capabilities, broadening pharmacological profiles .

- Methoxy Groups: Methoxy-substituted analogs (e.g., 5-(2,4-dimethoxyphenyl) derivatives) exhibit improved solubility but reduced metabolic stability compared to halogenated variants .

Antimicrobial Activity

The target compound’s dual Cl groups demonstrate superior broad-spectrum antimicrobial activity compared to mono-Cl analogs. For example, it inhibits Staphylococcus aureus with an MIC of 2 µg/mL, outperforming 4-chloro (MIC: 8 µg/mL) and 3-chloro (MIC: 16 µg/mL) derivatives .

Enzyme Inhibition

In mycobacterial studies, dichlorophenyl derivatives show potent inhibition of DprE1, a key enzyme in cell wall synthesis. The 2,4-dichloro substitution achieves IC50 values 5-fold lower than para-Cl analogs, likely due to enhanced electronic interactions with the enzyme’s active site .

Metabolic Stability

The dichloro substitution reduces oxidative metabolism in hepatic microsomes, increasing half-life (t1/2 = 4.2 hours) compared to methoxy-substituted analogs (t1/2 = 1.5 hours) .

Biological Activity

5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione is a compound belonging to the hydantoin class, recognized for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.09 g/mol. The compound features a dichlorophenyl group and a methyl group attached to the imidazolidine ring, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group enhances its interaction with bacterial cell membranes, leading to increased efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound also demonstrates antifungal activity against species such as Candida albicans, suggesting potential applications in treating fungal infections .

Anticancer Properties

The anticancer activity of this compound has been evaluated in various cancer cell lines:

- Cell Line Studies : In vitro studies have revealed that this compound induces apoptosis in cancer cells by activating caspase pathways. It has shown effectiveness against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines .

- Mechanism of Action : The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival. By targeting these pathways, the compound disrupts cellular functions critical for tumor growth .

Structure-Activity Relationship (SAR)

The unique structural features of this compound significantly influence its biological activity. Comparative studies with similar compounds highlight key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione | Similar imidazolidine structure | Different chlorophenyl substitution pattern affecting biological activity |

| 3-Phenylimidazolidine-2,4-dione | Lacks chlorine substituents | Generally lower antimicrobial activity compared to dichlorinated derivatives |

| Hydantoin | Basic structure without substitutions | Serves as a precursor for many derivatives but lacks specific bioactivity |

The presence of chlorine atoms in the dichlorophenyl group enhances lipophilicity and bioavailability, contributing to improved binding with biological targets .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced bacterial load in infected mice models when administered at therapeutic doses .

- Cancer Treatment Research : A clinical trial investigated the use of this compound in combination with standard chemotherapy for patients with advanced breast cancer. Results indicated a significant increase in overall survival rates compared to chemotherapy alone .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione?

- Methodological Answer : The compound is typically synthesized via alkylation of imidazolidinedione precursors. For example, reacting 5-methylimidazolidine-2,4-dione with 2,4-dichlorophenyl-substituted electrophiles (e.g., bromo- or chloro-ketones) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Yields vary (25–45%) depending on substituents and reaction optimization . Characterization involves:

- 1H/13C NMR : To confirm substituent integration and coupling patterns (e.g., methyl singlet at δ ~1.6 ppm, aromatic protons at δ 7.3–8.0 ppm) .

- UPLC-MS/HRMS : For molecular ion verification (e.g., [M+H]+ peaks) and purity assessment (>95%) .

Q. How do functional groups in this compound influence its chemical reactivity?

- Methodological Answer : The dichlorophenyl group enhances electrophilic aromatic substitution resistance, while the methyl group at C5 stabilizes the imidazolidinedione core. Reactivity can be modified via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.